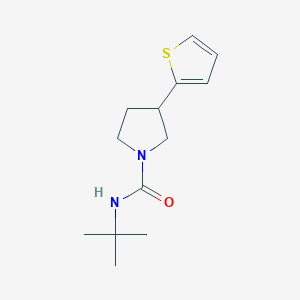

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

One research avenue explores the synthetic applications of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives in organic chemistry. For instance, studies have focused on reaction mechanisms involving magnesiated bases on substituted pyridines, leading to various substitutions and additions on the pyridine ring, demonstrating the versatility of similar compounds in organic synthesis (Bonnet et al., 2001). Similarly, the control of lithiation sites on pyridine derivatives showcases the intricate control over chemical reactions, allowing for selective modifications of these compounds (Smith et al., 2013).

Material Science and Polymer Chemistry

In material science, derivatives of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide have been utilized in the synthesis of polymers with unique properties. Research has produced polyamides with flexible main-chain ether linkages and ortho-phenylene units, revealing their noncrystalline nature, solubility in polar solvents, and thermal stability, which are beneficial for various applications (Hsiao et al., 2000).

Pharmacological Applications

In the pharmacological domain, there's an interest in exploring the therapeutic potentials of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives. For example, studies on enhancing the reductive cleavage of aromatic carboxamides have implications for developing new therapeutic agents by facilitating the synthesis of bioactive molecules (Ragnarsson et al., 2001). Another aspect is the exploration of new compounds for cannabinoid receptor ligands, indicating the broad pharmacological interest in derivatives of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide (Silvestri et al., 2010).

Catalysis and Chemical Transformations

The role of similar compounds in catalysis and chemical transformations is also notable. For instance, divalent ytterbium complexes, which could be related to the structural motifs of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives, have been shown to be effective catalysts for intermolecular styrene hydrophosphination and hydroamination, reflecting the utility of these compounds in facilitating a wide range of chemical transformations (Basalov et al., 2014).

Propriétés

IUPAC Name |

N-tert-butyl-3-thiophen-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-7-6-10(9-15)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKCSFITFISCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)

![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)

![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)

![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)

![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)

![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)